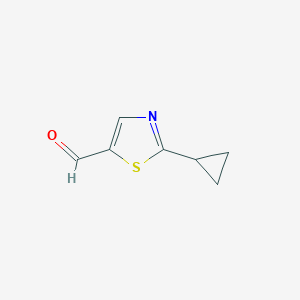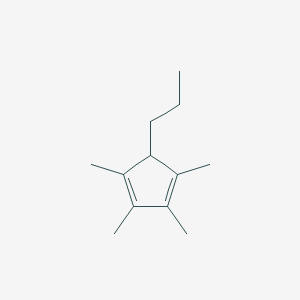
Tetramethyl(N-propyl)cyclopentadiene
Vue d'ensemble
Description
Tetramethyl(N-propyl)cyclopentadiene is a tetra substituted 1,3-cyclopentadiene . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of Tetramethyl(N-propyl)cyclopentadiene is C12H20 . Its molecular weight is 164.29 . The SMILES string representation is CCCC1C©=C©C©=C1C .Physical And Chemical Properties Analysis
Tetramethyl(N-propyl)cyclopentadiene is a liquid . It has a density of 0.811 g/mL at 25 °C . The refractive index n20/D is 1.474 .Applications De Recherche Scientifique
Synthesis and Catalytic Activity
- Tetramethyl(alkyl or aryl)cyclopentadienes, including tetramethyl(N-propyl)cyclopentadiene, have been synthesized and used in the preparation of organometallic half-sandwich iridium complexes. These complexes display a unique piano stool configuration and have shown significant catalytic activity for asymmetric transfer hydrogenation of several ketones, with the alkyl or aryl group impacting the selectivity and rate of reaction (Morris et al., 2014).
Polymerization Catalysts
- Tetramethyl(N-propyl)cyclopentadiene derivatives have been utilized in ethylene polymerization. Cobalt complexes of these compounds demonstrated improved catalytic activity compared to earlier catalysts, leading to the production of linear polyethylene (Daugulis et al., 2003).
Metal Complex Synthesis
- Novel metal complexes using tetramethyl(N-propyl)cyclopentadiene and similar compounds have been synthesized, showing diverse applications in organometallic chemistry. These complexes have been characterized and examined for various properties, including structural and dynamic behaviors (Krut’ko et al., 1996).
Molecular Dynamics and Interactions
- Substituted tetramethylcyclopentadienes, including tetramethyl(N-propyl)cyclopentadiene, have been studied for their effects on dynamics at conical intersections. These studies provide insights into the molecular behavior of these compounds under various conditions, contributing to a better understanding of their chemical properties (Schalk et al., 2010).
Application in Conductive Polymer Brushes
- Cyclopentadiene derivatives, including tetramethyl(N-propyl)cyclopentadiene, have been explored for use in the fabrication of conductive surface tethered polymer brushes, demonstrating potential applications in advanced material sciences (Yameen et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQDKNIMNMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl(N-propyl)cyclopentadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



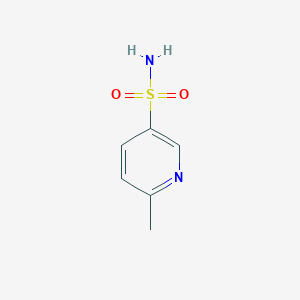
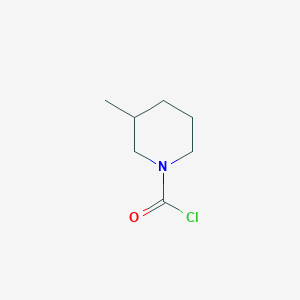
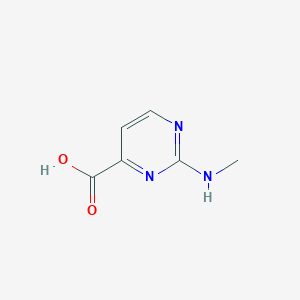
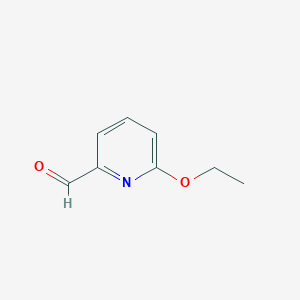
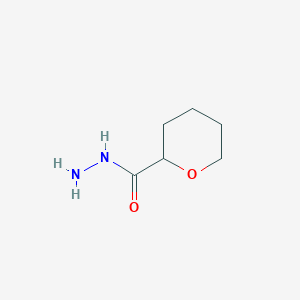
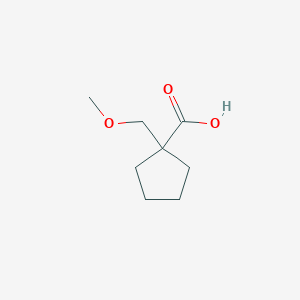
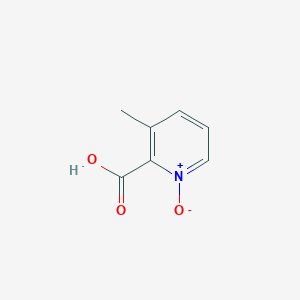

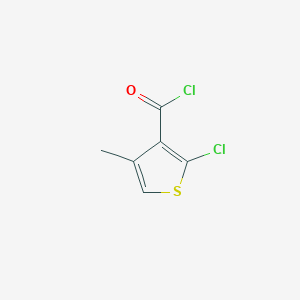
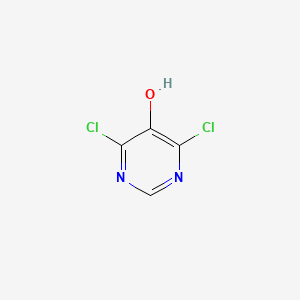

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
